N-(2,5-dimethylphenyl)-4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound with potential applications in pharmaceutical research. This compound features a tetrahydropyrimidine core, which is significant in medicinal chemistry due to its biological activity. The molecular formula of this compound is , and it has a molecular weight of approximately 381.5 g/mol .
The synthesis of N-(2,5-dimethylphenyl)-4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. The general synthetic pathway includes:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Techniques like chromatography may be employed for purification .
The molecular structure of N-(2,5-dimethylphenyl)-4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide can be represented using various notations:
CC1=C(C(=CC=C1)NC(=O)C2=C(NC(=S)NC2C3=CC=C(C=C3)OC)C)CInChI=1S/C21H23N3O2S/c1-12-6-5-7-17(13(12)2)23-20(25)18-14(3)22-21(27)24-19(18)15-8-10-16(26-4)11-9-15/h5-11,19H,1-4H3,(H,23,25)(H2,22,24,27) .The compound exhibits a complex three-dimensional arrangement that influences its chemical reactivity and biological interactions. The presence of multiple aromatic rings contributes to its stability and potential lipophilicity.
N-(2,5-dimethylphenyl)-4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide can participate in several chemical reactions:
The physical properties include:
Chemical properties include:
Relevant data indicate that the compound maintains its integrity under standard laboratory conditions but should be handled with care due to potential reactivity .
N-(2,5-dimethylphenyl)-4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several scientific uses:
CAS No.: 2134602-45-0
CAS No.: 152405-02-2
CAS No.: 463-82-1
CAS No.:
CAS No.:
CAS No.: